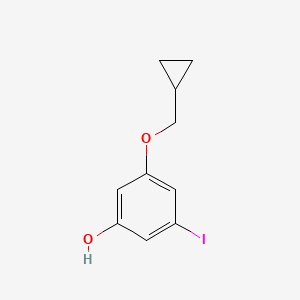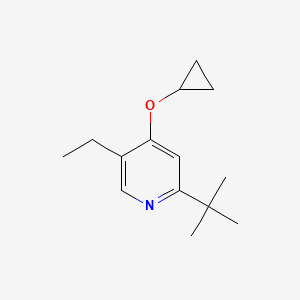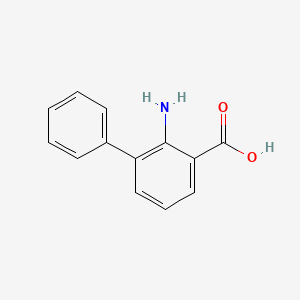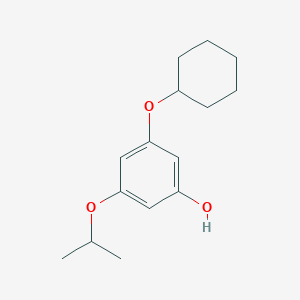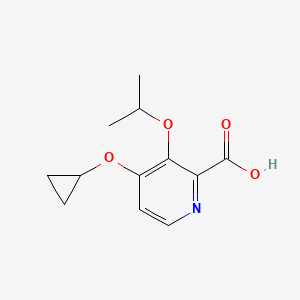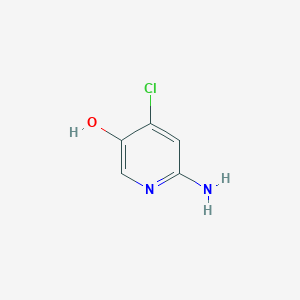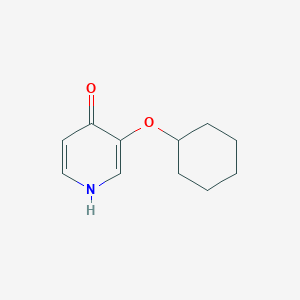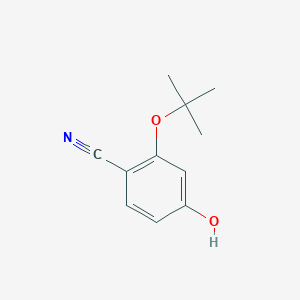
2-Chloro-4-(cyclohexylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a cyclohexylmethyl group at the fourth position of the phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclohexylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
2-Chloro-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclohexylmethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
科学的研究の応用
2-Chloro-4-(cyclohexylmethyl)phenol has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-4-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic group can disrupt cell membranes and denature proteins, leading to antimicrobial effects. The chlorine atom enhances the compound’s reactivity and its ability to penetrate cell walls . The cyclohexylmethyl group may contribute to the compound’s lipophilicity, aiding in its interaction with lipid membranes .
類似化合物との比較
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
4-Chloro-3-methylphenol: Another chlorinated phenol with a different substitution pattern.
2-Chloro-4-(cyclohexyl)phenol: Similar but lacks the methylene bridge between the cyclohexyl group and the phenol ring.
Uniqueness
2-Chloro-4-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physical and chemical properties. This group enhances the compound’s lipophilicity and may influence its biological activity compared to other chlorinated phenols .
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
2-chloro-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17ClO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChIキー |
HCZBOQHMTZJMHD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



